![molecular formula C7H4ClN3 B597306 7-Chloropyrido[2,3-b]pyrazine CAS No. 116081-22-2](/img/structure/B597306.png)

7-Chloropyrido[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

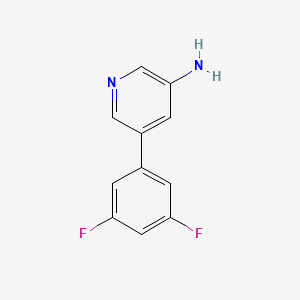

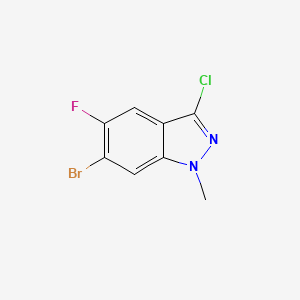

7-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 .

Synthesis Analysis

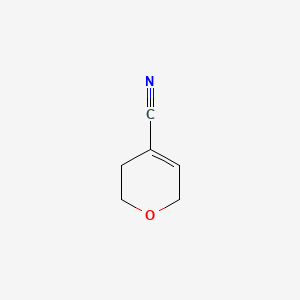

Pyrrolopyrazine derivatives, which include 7-Chloropyrido[2,3-b]pyrazine, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis

The molecular structure of 7-Chloropyrido[2,3-b]pyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Physical And Chemical Properties Analysis

7-Chloropyrido[2,3-b]pyrazine has a molecular weight of 165.58 g/mol . Its physical and chemical properties have been analyzed using density functional theory (DFT) computations .Applications De Recherche Scientifique

High-Performance OLEDs

7-Chloropyrido[2,3-b]pyrazine has been used in the development of high-performance Organic Light Emitting Diodes (OLEDs) . The compound’s high photoluminescence quantum efficiency (PLQY) and simple molecular structure make it an ideal candidate for cost-effective multicolor display applications .

Fluorescent Materials

The compound is used in the creation of full-color fluorescent materials . By fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

Thermally Activated Delayed Fluorescence (TADF)

7-Chloropyrido[2,3-b]pyrazine is used in the development of thermally activated delayed fluorescence (TADF) molecules . The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Electrochemical DNA Sensing

The compound has been utilized in electrochemical sensing of DNA . This application is crucial in the field of biochemistry and molecular biology, where accurate detection and quantification of DNA are required .

Nonlinear Optical Properties

7-Chloropyrido[2,3-b]pyrazine based heterocyclic compounds have been studied for their nonlinear optical (NLO) properties . These properties are important in various technological applications, including optical switching, optical computing, and data storage .

Biological Activity

The compound has been explored for its biological activity . For instance, it has been used in the treatment of type 2 diabetes as dipeptidyl peptidase IV inhibitors .

Orientations Futures

Pyrrolopyrazine derivatives, including 7-Chloropyrido[2,3-b]pyrazine, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . They have potential applications in nonlinear optical (NLO) technological applications and electrochemical sensing of DNA .

Mécanisme D'action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 7-chloropyrido[2,3-b]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to inhibit their function . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propriétés

IUPAC Name |

7-chloropyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQOCVKIUJEEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717217 |

Source

|

| Record name | 7-Chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloropyrido[2,3-b]pyrazine | |

CAS RN |

116081-22-2 |

Source

|

| Record name | 7-Chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)